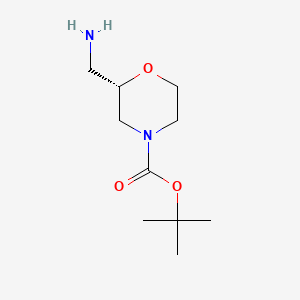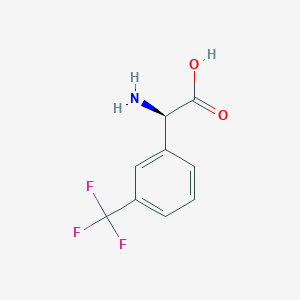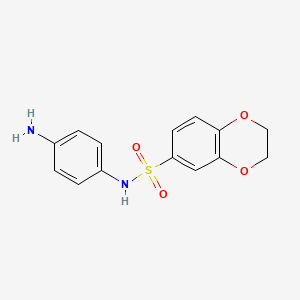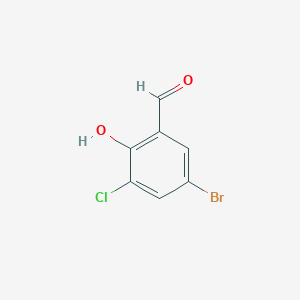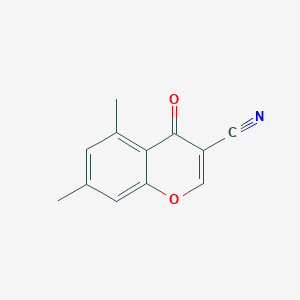
3-Ethyladamantane-1-carboxylic acid
Overview
Description
3-Ethyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of an ethyl group at the third position and a carboxylic acid group at the first position of the adamantane skeleton. The unique structure of adamantane derivatives imparts remarkable stability and rigidity, making them valuable in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process starts with the formation of a Grignard reagent from 3-ethyladamantane and magnesium in anhydrous ether.
Oxidation of Alkyladamantanes: Another method involves the oxidation of 3-ethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, borane.
Substitution: Halogens, electrophiles.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-ethyladamantane-1-methanol.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3-Ethyladamantane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyladamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The rigid and stable structure of the adamantane core allows it to interact with biological membranes, enhancing the delivery of drugs and other bioactive molecules. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Adamantane-1-carboxylic acid: Lacks the ethyl group at the third position, resulting in different chemical and physical properties.
3-Methyladamantane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3-Phenyladamantane-1-carboxylic acid:
Uniqueness: 3-Ethyladamantane-1-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other adamantane derivatives. This uniqueness makes it valuable in specific applications where the ethyl group enhances its performance .
Properties
IUPAC Name |
3-ethyladamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLNYRNJSFPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371301 | |
| Record name | 3-ethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37845-05-9 | |
| Record name | 3-ethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that carboxylation of 2-(1-adamantyl)ethanol can lead to the formation of both 3-ethyladamantane-1-carboxylic acid and adamantane-1-carboxylic acid. What reaction conditions favor the formation of this compound?
A1: According to the research, conducting the carboxylation of 2-(1-adamantyl)ethanol at room temperature, regardless of concentration, predominantly yields this compound []. Elevated temperatures (e.g., 50°C) result in a mixture of this compound and adamantane-1-carboxylic acid in roughly equal amounts []. Therefore, lower temperatures favor the selective synthesis of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







